molecular formula C17H12ClN5O2S B15106348 N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide

N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide

Cat. No.: B15106348
M. Wt: 385.8 g/mol
InChI Key: RTOHHTJEVSKPPX-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide is a synthetic sulfonamide derivative featuring a naphthalene core linked to a substituted phenyl group. The phenyl ring is functionalized with a chlorine atom at the 2-position and a 1H-tetrazol-1-yl group at the 5-position. Sulfonamides are widely studied for their roles in medicinal chemistry, often serving as enzyme inhibitors or antimicrobial agents due to their ability to mimic endogenous substrates . The tetrazole moiety, a bioisostere for carboxylic acids, enhances solubility and hydrogen-bonding capacity, making this compound of interest in drug design .

Properties

Molecular Formula

C17H12ClN5O2S

Molecular Weight

385.8 g/mol

IUPAC Name

N-[2-chloro-5-(tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide

InChI

InChI=1S/C17H12ClN5O2S/c18-16-8-6-14(23-11-19-21-22-23)10-17(16)20-26(24,25)15-7-5-12-3-1-2-4-13(12)9-15/h1-11,20H

InChI Key

RTOHHTJEVSKPPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=C(C=CC(=C3)N4C=NN=N4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 2-chloro-5-nitrophenylamine with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then coupled with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the treatment of diseases.

Comparison with Similar Compounds

Functional Group Variations

Naphthalene Sulfonamide Derivatives
  • Target Compound : The naphthalene-2-sulfonamide group is central, with a tetrazole-substituted phenyl ring.
  • Dansyl Derivatives: Compounds like 1-[5-(dimethylamino)-1-naphthylsulfonyl]imidazolidine-2-thione () incorporate a dimethylamino group on the naphthalene ring, enhancing fluorescence.
  • Carboxamide Analogues : N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides () replace sulfonamide with carboxamide, altering electronic properties. These derivatives exhibit antimicrobial activity, but the absence of a sulfonamide group may limit their utility in targeting sulfa-dependent enzymes .
Tetrazole-Containing Analogues
  • 2-Chloro-N-[2-chloro-5-(tetrazol-1-yl)phenyl]acetamide (): Shares the 2-chloro-5-tetrazolylphenyl motif but replaces sulfonamide with acetamide. This reduces molecular weight (272.09 g/mol vs. ~373 g/mol for the target) and increases predicted pKa (11.24 vs. ~8–10 for sulfonamides), affecting solubility and ionization under physiological conditions .

Physicochemical Properties

Property Target Compound 2-Chloro-N-[2-chloro-5-(tetrazol-1-yl)phenyl]acetamide Dansyl Derivative
Molecular Weight ~373 g/mol* 272.09 g/mol ~350 g/mol
Key Functional Groups Sulfonamide, Tetrazole Acetamide, Tetrazole Sulfonamide, Dimethylamino
pKa (Predicted) ~8–10 (sulfonamide) 11.24 N/A (fluorescent at neutral pH)
Synthetic Route Not explicitly described Carbodiimide coupling Methanol/NaOH cyclization

*Estimated based on structural similarity to .

Q & A

Q. What synthetic routes are commonly used for N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via multi-step reactions, often involving sulfonylation and cycloaddition. A key step is the Cu(I)-catalyzed 1,3-dipolar cycloaddition between azides and alkynes (Click chemistry), as demonstrated in substituted triazole syntheses . For example:

  • Reagents : Copper diacetate (10 mol%) in a tert-butanol/water (3:1) solvent system.
  • Conditions : Room temperature, 6–8 hours, monitored by TLC (hexane:ethyl acetate, 8:2).
  • Purification : Recrystallization with ethanol yields pure products (85–92% yield) .

Q. Table 1: Optimization of Reaction Parameters

ParameterTypical RangeImpact on Yield
Catalyst Loading5–15 mol% Cu(OAc)₂10 mol% optimal
Solvent Ratio3:1 (t-BuOH:H₂O)Maximizes dipole interaction
Reaction Time6–8 hoursComplete conversion

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR resolve aromatic protons (δ 7.2–8.4 ppm) and confirm sulfonamide linkages (e.g., –SO₂NH– at δ 10.7 ppm) .
  • X-ray Crystallography : Resolves dihedral angles between naphthalene and tetrazole rings (e.g., 89.6° in analogous structures) .

Advanced Research Questions

Q. How can computational methods like DFT complement experimental data for electronic property analysis?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and non-linear optical (NLO) properties. For example:

  • HOMO-LUMO Gap : Predicts reactivity (e.g., 3.2 eV for sulfonamide derivatives) .
  • Hirshfeld Surface Analysis : Visualizes intermolecular interactions (e.g., C–H···π contacts in crystal packing) .
  • QTAIM Theory : Quantifies bond critical points for sulfonamide S=O bonds .

Q. Table 2: Computational Parameters for Analogous Compounds

PropertyDFT FunctionalBasis SetKey Findings
HOMO-LUMO GapB3LYP6-31G(d)3.2 eV
NLO ResponseCAM-B3LYPcc-pVTZβ = 12.5 × 10⁻³⁰ esu

Q. How can contradictions in crystallographic and spectroscopic data be resolved?

Methodological Answer:

  • Multi-technique Validation : Cross-validate NMR/IR with single-crystal X-ray data. For example, torsional angles from XRD resolve discrepancies in NMR-derived conformers .
  • Temperature-Dependent NMR : Detects dynamic effects (e.g., rotameric equilibria in sulfonamides) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions affecting spectral shifts .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Toxicity Screening : Use PubChem/ToxNet databases to assess hazards (e.g., naphthalene derivatives may exhibit hemolytic toxicity) .
  • PPE : Gloves, lab coats, and fume hoods to minimize exposure to sulfonamide dust .
  • Waste Disposal : Neutralize with alkaline solutions before disposal to avoid sulfonic acid formation .

Methodological Recommendations

  • Synthesis : Optimize Click chemistry with Cu(I) catalysts for regioselective tetrazole formation .
  • Characterization : Combine XRD and DFT to resolve steric effects in sulfonamide conformers .
  • Safety : Adopt protocols from naphthalene derivative guidelines (e.g., NIOSH/ATSDR standards) .

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